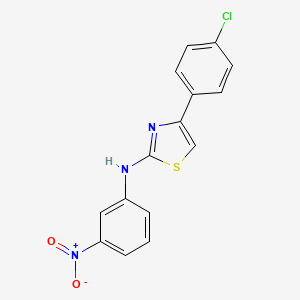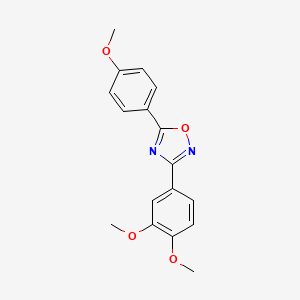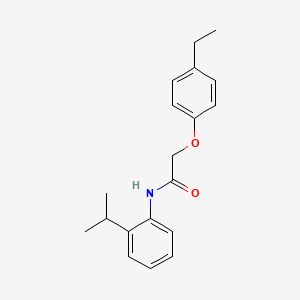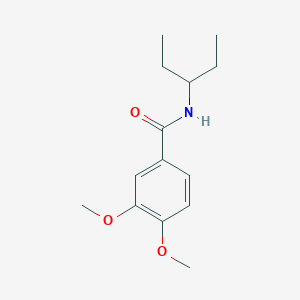
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene, also known as BDS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDS is a bifunctional molecule with two sulfone groups attached to the benzene ring. The molecule has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene involves the formation of a covalent bond between the sulfone groups of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene and the thiol groups of cysteine residues in proteins. This covalent bond formation leads to the inhibition of the activity of the targeted protein. 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been shown to inhibit the activity of various enzymes, including proteases and kinases, by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects:
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene inhibits the activity of various enzymes, including proteases and kinases. In vivo studies have shown that 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has anticancer activity, as it induces apoptosis in cancer cells. 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has also been shown to have anti-inflammatory activity, as it inhibits the activity of various inflammatory enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for the study of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene. One potential direction is the development of new synthetic methods for 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene that are more efficient and environmentally friendly. Another direction is the study of the structure-activity relationship of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene, which could lead to the development of more potent and selective inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene could lead to the development of 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene-based drugs for the treatment of various diseases.
Synthesemethoden
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene can be synthesized using different methods, including the reaction of 1,2-dibromoethane with sodium sulfinate, the reaction of 1,2-dibromoethane with sodium sulfinide, and the reaction of 1,2-dibromoethane with sodium sulfide. The most commonly used method is the reaction of 1,2-dibromoethane with sodium sulfinate. The reaction involves the addition of sodium sulfinate to 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux, and 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene is obtained as a white solid after purification.
Wissenschaftliche Forschungsanwendungen
1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been extensively studied for its potential applications in various fields, including chemistry, biology, and materials science. In chemistry, 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been used as a reagent for the synthesis of various compounds. In biology, 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been shown to inhibit the activity of various enzymes, including proteases and kinases. 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene has been used as a building block for the synthesis of various materials, including metal-organic frameworks.
Eigenschaften
IUPAC Name |
[(E)-2-(benzenesulfonyl)but-2-enyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S2/c1-2-14(22(19,20)16-11-7-4-8-12-16)13-21(17,18)15-9-5-3-6-10-15/h2-12H,13H2,1H3/b14-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKQKQQDUSCLEK-JLZUIIAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CS(=O)(=O)C1=CC=CC=C1)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)



![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)

![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)


![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)